molecular formula C22H30N2O5 B1681354 Trandolaprilat CAS No. 87679-71-8

Trandolaprilat

Cat. No. B1681354
CAS RN: 87679-71-8
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-HXFGRODQSA-N
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Description

Trandolaprilat is the active metabolite of Trandolapril, a non-sulphydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is used to treat high blood pressure (hypertension) and to improve survival following a heart attack .


Synthesis Analysis

The synthesis of Trandolapril involves condensing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid in a first organic solvent comprising a water-immiscible inert organic solvent and in the presence of a base .


Molecular Structure Analysis

The molecular formula of Trandolaprilat is C22H30N2O5 . The molecular weight is 402.5 g/mol .


Chemical Reactions Analysis

Trandolapril is metabolized to its biologically active diacid form, Trandolaprilat, in the liver . The compatibility studies between Trandolapril and natural excipients used in solid dosage forms have shown that Trandolapril is fully compatible with all the studied excipients until 100 °C .


Physical And Chemical Properties Analysis

Trandolaprilat has a molecular weight of 402.5 g/mol and a molecular formula of C22H30N2O5 .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Trandolaprilat, the active metabolite of the prodrug Trandolapril, is known for its effective inhibition of angiotensin-converting enzyme (ACE). It shares similar pharmacodynamic properties with other ACE inhibitors and is effective in improving haemodynamic and cardiac parameters in patients with essential hypertension. Trandolaprilat exhibits a high affinity for converting enzyme, resulting in a slow dissociation and one of the longest durations of action among ACE inhibitors. This property allows for a consistent reduction in blood pressure over a 24-hour period following intake, making Trandolaprilat a true once-a-day antihypertensive drug (Wiseman & McTavish, 1994); (Duc & Brunner, 1992).

Cardiovascular Effects

In terms of cardiovascular effects, Trandolaprilat has shown significant impact. It does not directly cause endothelium-dependent or -independent relaxation but potentiates the endothelium-dependent responses to bradykinin and angiotensin I, enhancing vascular relaxation. Additionally, Trandolaprilat demonstrates beneficial effects on post-ischemic contractile function of the heart, suggesting its potential in mitigating ischemia/reperfusion injury (Vidal et al., 1994); (Tanonaka et al., 1996).

Antiproliferative Effects

Trandolaprilat also exhibits an antiproliferative effect on vascular smooth muscle cells, contributing to its therapeutic action in hypertension. It inhibits protein synthesis at the translational level, leading to reduced cellular proliferation. This effect is likely mediated by the inhibition of protein synthesis, which is crucial for controlling smooth muscle cell growth (Uehara et al., 1993).

Dose-Response Relationship and Tolerability

Trandolapril's transformation in vivo to Trandolaprilat is associated with a sustained action, reflected in long-lasting inhibition of ACE. Studies indicate that a dose of 2 mg once a day is effective for controlling blood pressure consistently over a 24-hour period, with the drug being well-tolerated over prolonged use (de Leeuw, 1995).

Pharmacokinetics in Specific Populations

Research has also focused on the pharmacokinetics of Trandolaprilat in specific populations, such as patients with renal impairment or liver insufficiency. A study employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) demonstrated significant differences in pharmacokinetic parameters between patients with renal or liver impairments compared to healthy volunteers, suggesting the need for dose adjustments in these populations (Magdy et al., 2018).

Safety And Hazards

Trandolaprilat may cause serious side effects such as damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised not to use if you are pregnant and to stop using Trandolapril and tell your doctor right away if you become pregnant .

Future Directions

Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .

properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024709
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trandolaprilat

CAS RN

87679-71-8
Record name Trandolaprilat
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Record name Trandolaprilat [INN]
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Record name Trandolaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14209
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Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Record name Trandolaprilat
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Record name TRANDOLAPRILAT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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